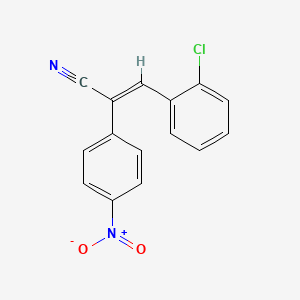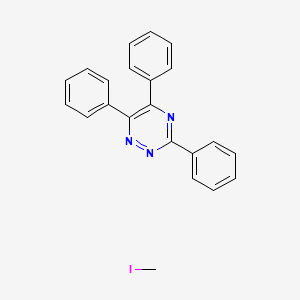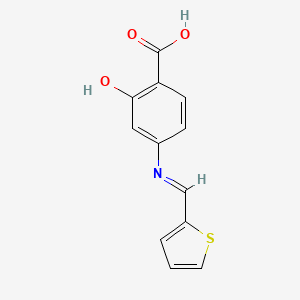stannane CAS No. 64806-57-1](/img/structure/B11952834.png)
[1-(Benzenesulfinyl)ethenyl](tributyl)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzenesulfinyl)ethenylstannane is a chemical compound that belongs to the class of organotin compounds. These compounds are characterized by the presence of tin atoms bonded to organic groups. The compound has a molecular formula of C20H34OSn and a molecular weight of approximately 442.135 g/mol . Organotin compounds are widely used in various chemical reactions and have significant applications in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzenesulfinyl)ethenylstannane typically involves the reaction of benzenesulfinyl chloride with tributylstannylacetylene under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of 1-(Benzenesulfinyl)ethenylstannane follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(Benzenesulfinyl)ethenylstannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to form the corresponding sulfides.
Substitution: The stannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various organotin derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Benzenesulfinyl)ethenylstannane has several applications in scientific research:
Biology: The compound can be used to study the effects of organotin compounds on biological systems, including their toxicity and environmental impact.
Medicine: Research is ongoing to explore the potential use of organotin compounds in medicinal chemistry, including their role as anticancer agents.
Industry: The compound is used in the production of various organotin-based materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(Benzenesulfinyl)ethenylstannane involves the interaction of the stannyl group with various molecular targets. The tin atom can form bonds with other atoms or groups, facilitating various chemical transformations. The compound can also act as a radical initiator in certain reactions, promoting the formation of reactive intermediates that drive the reaction forward .
Comparison with Similar Compounds
Similar Compounds
Ethynyltributylstannane: Similar in structure but with an ethynyl group instead of a benzenesulfinyl group.
Tributyltin hydride: Used as a radical reducing agent in organic synthesis.
Tributyl(1-ethoxyvinyl)stannane: Used in similar applications but with different reactivity due to the presence of an ethoxyvinyl group.
Uniqueness
1-(Benzenesulfinyl)ethenylstannane is unique due to the presence of the benzenesulfinyl group, which imparts distinct reactivity and properties compared to other organotin compounds. This makes it particularly useful in specific synthetic applications where the benzenesulfinyl group plays a crucial role in the reaction mechanism.
Properties
CAS No. |
64806-57-1 |
|---|---|
Molecular Formula |
C20H34OSSn |
Molecular Weight |
441.3 g/mol |
IUPAC Name |
1-(benzenesulfinyl)ethenyl-tributylstannane |
InChI |
InChI=1S/C8H7OS.3C4H9.Sn/c1-2-10(9)8-6-4-3-5-7-8;3*1-3-4-2;/h3-7H,1H2;3*1,3-4H2,2H3; |
InChI Key |
LAWROYOJGQCSPP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C(=C)S(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2,3-dimethylphenyl)carbamothioyl]-3-phenylpropanamide](/img/structure/B11952751.png)









![1,4,5,6,7,19,20,21,22,22,23,23-Dodecachloro-12,12-dioxo-13-oxa-12lambda6-thiaheptacyclo[17.2.1.14,7.02,18.03,8.09,17.011,15]tricosa-5,9,11(15),16,20-pentaen-14-one](/img/structure/B11952822.png)

![7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carbonyl chloride](/img/structure/B11952831.png)
![2-Acetyl-5-[(3,4-dimethoxybenzoyl)oxy]phenyl 3,4-dimethoxybenzoate](/img/structure/B11952841.png)
